4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride
Overview
Description
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride: is a chemical compound with the molecular formula C₇H₁₂ClF₂N and a molecular weight of 183.63 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a six-membered ring. It is commonly used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method includes the use of 4,4-difluoro-6-azaspiro[2.5]octane as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
6-Azaspiro[2.5]octane hydrochloride: Similar spirocyclic structure but lacks the fluorine atoms.
4,4-Difluoro-6-azaspiro[2.5]octane: The non-hydrochloride form of the compound.
Uniqueness: 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
8,8-difluoro-6-azaspiro[2.5]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-10-4-3-6(7)1-2-6;/h10H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUIJUSZIDUWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736413 | |
Record name | 4,4-Difluoro-6-azaspiro[2.5]octane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282532-00-6 | |
Record name | 4,4-Difluoro-6-azaspiro[2.5]octane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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